N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide
CAS No.:
Cat. No.: VC16371162
Molecular Formula: C20H30N2O5
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30N2O5 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide |
| Standard InChI | InChI=1S/C20H30N2O5/c1-19(2,12-22(5)6)11-21-17(25)10-26-13-7-14(23)18-15(24)9-20(3,4)27-16(18)8-13/h7-8,23H,9-12H2,1-6H3,(H,21,25) |
| Standard InChI Key | KFYAFMMVKYEQAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC(C)(C)CN(C)C)O)C |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Formula
The compound has the molecular formula C₂₀H₃₀N₂O₅ and a molecular weight of 378.5 g/mol. Its IUPAC name reflects three key structural components:
-
A 5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl group (a substituted chromene derivative).
-
An acetamide bridge.
-
A 3-(dimethylamino)-2,2-dimethylpropyl side chain.
The chromenyl moiety is a bicyclic structure with a keto group at position 4 and hydroxyl group at position 5, while the dimethylamino group introduces basicity and potential hydrogen-bonding capabilities.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide |
| Standard InChI | InChI=1S/C20H30N2O5/c1-19(2,12-22(5)6)11-21-17(25)10-26-13-7-14(23)18-15(24)9-20(3,4)27-16(18)8-13/h7-8,23H,9-12H2,1-6H3 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit synthetic protocols are proprietary, the compound’s structure suggests a multi-step synthesis involving:
-
Chromenyl Core Formation: Cyclization of a phenol derivative (e.g., resorcinol) with a β-ketoester to construct the 2H-chromen-4-one scaffold.
-
Etherification: Introduction of the acetamide side chain via nucleophilic substitution at the 7-hydroxy position of the chromenyl group.
-
Amination: Attachment of the 3-(dimethylamino)-2,2-dimethylpropyl group through amide bond formation.
Key challenges include regioselective functionalization of the chromenyl ring and maintaining stereochemical integrity during amide coupling.
Reactivity Profile
The compound’s functional groups dictate its reactivity:
-
The chromenyl keto group may undergo reduction or condensation reactions.
-
The acetamide bridge is susceptible to hydrolysis under acidic or basic conditions.
-
The tertiary dimethylamino group can participate in acid-base interactions or serve as a hydrogen-bond acceptor.
Hypothesized Biological Activity
Target Interactions
The compound’s structure suggests potential activity against:
-
Enzymes with hydrophobic active sites (e.g., kinases, proteases), leveraging the chromenyl moiety’s planar aromatic system.
-
G-protein-coupled receptors (GPCRs), mediated by the dimethylamino group’s ability to mimic endogenous amine ligands.
Structural Analogues and Activity Trends
Comparisons to structurally related compounds provide insights:
-
Chromenone derivatives: Known for anti-inflammatory and anticancer activities due to interactions with cyclooxygenase-2 (COX-2) or topoisomerases.
-
Dimethylamino-containing drugs: Common in antihistamines (e.g., diphenhydramine) and antidepressants (e.g., fluoxetine), where the amino group facilitates blood-brain barrier penetration.
Mechanism of Action Hypotheses
Enzymatic Inhibition
The chromenyl group’s resemblance to flavonoid scaffolds suggests possible inhibition of:
-
Cytochrome P450 enzymes, altering drug metabolism.
-
Phosphodiesterases, modulating cyclic nucleotide signaling.
Receptor Modulation
The dimethylamino group may enable antagonism of:
-
Histamine H1 receptors, analogous to first-generation antihistamines.
-
Serotonin receptors, implicating potential antidepressant or anxiolytic effects.
Applications in Drug Development
Lead Optimization Opportunities
-
Solubility Enhancement: Introduction of polar substituents (e.g., hydroxyl groups) to improve bioavailability.
-
Metabolic Stability: Fluorination of the chromenyl ring to reduce oxidative degradation.
Therapeutic Areas of Interest
-
Oncology: Targeting tyrosine kinases or DNA topoisomerases.
-
Neurology: Modulating monoamine transporters or ion channels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume